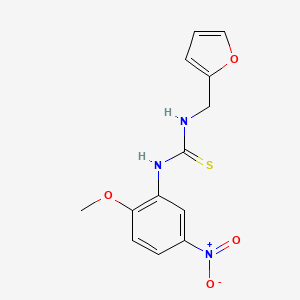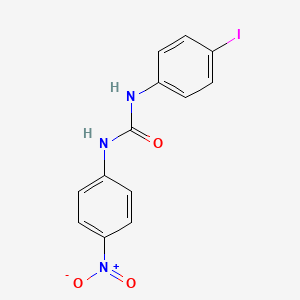
N-(4-iodophenyl)-N'-(4-nitrophenyl)urea
Overview
Description
N-(4-iodophenyl)-N'-(4-nitrophenyl)urea, also known as INU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. INU is a urea derivative that has been extensively studied for its ability to inhibit the growth of cancer cells.
Mechanism of Action
N-(4-iodophenyl)-N'-(4-nitrophenyl)urea exerts its anticancer effects by inhibiting the activity of certain enzymes that are involved in cancer cell growth. Specifically, N-(4-iodophenyl)-N'-(4-nitrophenyl)urea has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. By inhibiting the activity of topoisomerase II, N-(4-iodophenyl)-N'-(4-nitrophenyl)urea prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-N'-(4-nitrophenyl)urea has been found to have a low toxicity profile, making it a promising candidate for cancer treatment. Studies have shown that N-(4-iodophenyl)-N'-(4-nitrophenyl)urea can induce apoptosis in cancer cells without affecting normal cells. Additionally, N-(4-iodophenyl)-N'-(4-nitrophenyl)urea has been found to inhibit the growth of cancer cells in animal models, suggesting that it may have potential as a cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-iodophenyl)-N'-(4-nitrophenyl)urea in lab experiments is its low toxicity profile. This makes it a safe compound to work with and reduces the risk of adverse effects. Additionally, N-(4-iodophenyl)-N'-(4-nitrophenyl)urea is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N-(4-iodophenyl)-N'-(4-nitrophenyl)urea in lab experiments is its limited water solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(4-iodophenyl)-N'-(4-nitrophenyl)urea. One potential direction is to investigate the efficacy of N-(4-iodophenyl)-N'-(4-nitrophenyl)urea in combination with other anticancer drugs. Studies have shown that combining different anticancer drugs can enhance their effectiveness and reduce the risk of drug resistance. Another potential direction is to investigate the mechanism of action of N-(4-iodophenyl)-N'-(4-nitrophenyl)urea in more detail. Understanding the precise mechanisms by which N-(4-iodophenyl)-N'-(4-nitrophenyl)urea exerts its anticancer effects can provide valuable insights into the development of new cancer treatments. Finally, further studies are needed to investigate the safety and efficacy of N-(4-iodophenyl)-N'-(4-nitrophenyl)urea in human clinical trials. If N-(4-iodophenyl)-N'-(4-nitrophenyl)urea proves to be safe and effective in humans, it could become a promising new treatment option for cancer patients.
Conclusion:
N-(4-iodophenyl)-N'-(4-nitrophenyl)urea is a promising compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. Studies have shown that N-(4-iodophenyl)-N'-(4-nitrophenyl)urea can inhibit the growth of various cancer cells and induce apoptosis without affecting normal cells. Additionally, N-(4-iodophenyl)-N'-(4-nitrophenyl)urea has a low toxicity profile, making it a safe compound to work with. Future research on N-(4-iodophenyl)-N'-(4-nitrophenyl)urea should focus on investigating its efficacy in combination with other anticancer drugs, understanding its mechanism of action in more detail, and conducting human clinical trials to evaluate its safety and efficacy.
Scientific Research Applications
N-(4-iodophenyl)-N'-(4-nitrophenyl)urea has been extensively studied for its potential applications in cancer treatment. Studies have shown that N-(4-iodophenyl)-N'-(4-nitrophenyl)urea can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. N-(4-iodophenyl)-N'-(4-nitrophenyl)urea has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, N-(4-iodophenyl)-N'-(4-nitrophenyl)urea has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
properties
IUPAC Name |
1-(4-iodophenyl)-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O3/c14-9-1-3-10(4-2-9)15-13(18)16-11-5-7-12(8-6-11)17(19)20/h1-8H,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQCZXUVVFBKQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)-3-(4-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4116124.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B4116142.png)
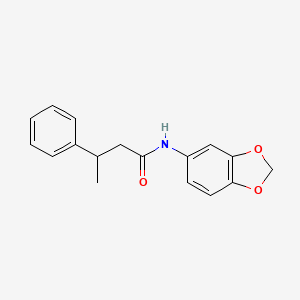
![ethyl 4-{[(2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}hydrazino)carbonothioyl]amino}benzoate](/img/structure/B4116170.png)
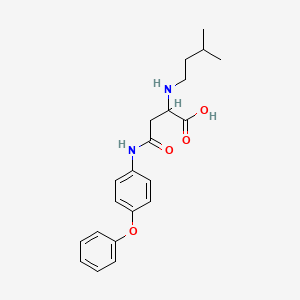
![methyl 2-({[2-(3,4,5-triethoxybenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4116186.png)

![ethyl 4-[({2-[4-(diethylamino)benzoyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4116192.png)
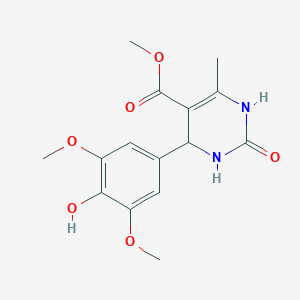
![ethyl 3-({[(5-{[(2-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4116205.png)
![tert-butyl 2-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4116206.png)

